1-butyl-N-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-butyl-N-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound It belongs to the class of pyrrolidine carboxamides and is characterized by its unique structure, which includes a butyl group, an indene moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-N-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam.
Introduction of the Indene Moiety: The indene moiety can be introduced through a Friedel-Crafts acylation reaction, where an indene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Butyl Group: The butyl group can be attached via an alkylation reaction using a butyl halide and a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1-butyl-N-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids for Friedel-Crafts reactions, strong bases for alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-butyl-N-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-butyl-N-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1-butyl-N-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-butyl-N-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-2-carboxamide: Differing in the position of the carboxamide group.
1-butyl-N-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-4-carboxamide: Differing in the position of the carboxamide group.
1-butyl-N-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylate: Differing in the functional group attached to the pyrrolidine ring.
Properties
Molecular Formula |
C18H24N2O2 |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-butyl-N-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H24N2O2/c1-2-3-9-20-12-15(11-17(20)21)18(22)19-16-8-7-13-5-4-6-14(13)10-16/h7-8,10,15H,2-6,9,11-12H2,1H3,(H,19,22) |
InChI Key |
BPIHSMRPEJHDMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC3=C(CCC3)C=C2 |
Origin of Product |
United States |
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